molecular formula C10H15NO B1597372 1-[4-(Dimethylamino)phenyl]ethanol CAS No. 5338-94-3

1-[4-(Dimethylamino)phenyl]ethanol

Cat. No. B1597372
CAS RN: 5338-94-3
M. Wt: 165.23 g/mol
InChI Key: BANBVMGOUBOEHA-UHFFFAOYSA-N
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Description

  • Structure : It consists of a phenyl ring (C6H5) attached to an ethyl group (CH2CH2OH) via a nitrogen atom (N) .

Molecular Structure Analysis

The compound’s molecular structure features a phenyl ring substituted with a dimethylamino group (-N(CH3)2) at the para position. The hydroxyl group (-OH) is attached to the adjacent carbon atom .


Chemical Reactions Analysis

  • Esterification : Reaction with carboxylic acids can yield esters .

Physical And Chemical Properties Analysis

  • Color : Typically white or off-white

Safety And Hazards

  • Flash Point : Not applicable

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANBVMGOUBOEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Dimethylamino)phenyl]ethanol

CAS RN

5338-94-3
Record name NSC3444
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3444
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
WH Richardson, SA Thomson - The Journal of Organic Chemistry, 1982 - ACS Publications
Kinetic, product, and chemiluminescence (CL) studies were made with 1-[4-(dimethylamino) phenyl] ethyl tert-butyl peroxide (1), 2-[4-(dimethylamino) phenyl] propyltert-butyl peroxide (2…
Number of citations: 12 pubs.acs.org
A Otero, J Fernández-Baeza, LF Sánchez-Barba… - Dalton …, 2017 - pubs.rsc.org
The preparation of new chiral bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands in the form of the alcohol compounds bpzampeH (1) {2,2-bis(3,5-dimethylpyrazol-1-yl)-1-…
Number of citations: 21 pubs.rsc.org
K Krohn, B Knauer - Liebigs Annalen, 1995 - Wiley Online Library
The new variation of the Meerwein‐Ponndorf‐Verley reduction using 1‐[4‐(dimethylamino)phenyl]ethanol (DMAPE) (6) or 1‐tetralol (12) (3 equiv.) as the reducing alcohols and Zr(O‐…
Z Zhao, X Yu, L Zhu, S Tan, W Fu, L Wang… - …, 2022 - Wiley Online Library
An efficient and environmentally friendly methodology for the direct synthesis of α,β‐unsaturated ketones by cross‐coupling of secondary alcohols and aldehydes is developed. The …
RA Farrar-Tobar, A Dell'Acqua, S Tin, JG de Vries - Green Chemistry, 2020 - pubs.rsc.org
Allylic alcohols are highly important compounds which are used in a variety of processes. They can be obtained from α,β-unsaturated carbonyl compounds via stoichiometric or catalytic …
Number of citations: 45 pubs.rsc.org
R Soni, TH Hall, BP Mitchell, MR Owen… - The Journal of organic …, 2015 - ACS Publications
The asymmetric transfer hydrogenation (ATH) of ketones under aqueous conditions using tethered Ru(II)/η 6 -arene/diamine catalysts is described, as is the ATH of electron-rich …
Number of citations: 57 pubs.acs.org
E Pedrajas, I Sorribes, E Guillamón… - … A European Journal, 2017 - Wiley Online Library
Herein, we report a straightforward protocol for the preparation of N,N‐dimethylated amines from readily available nitro starting materials using formic acid as a renewable C 1 source …
MV Riofski - 2013 - search.proquest.com
The invention of new synthetic reagents and reactions is a highly important chemical endeavor, especially the selective modification of natural products for the identification of …
Number of citations: 2 search.proquest.com
S Sobrino, M Navarro, J Fernández-Baeza… - Dalton …, 2019 - pubs.rsc.org
A series of new chiral zwitterionic NNO-scorpionate mononuclear zinc alkyls [Zn(R)(κ3-NNO)]Br was developed in very high yields via suitable quaternization in the scorpionate ligand. …
Number of citations: 30 pubs.rsc.org
AB Jensen, AT Lindhardt - The Journal of Organic Chemistry, 2014 - ACS Publications
Two new protocols for the efficient synthesis of 2,2,2-trichloromethylcarbinols, starting from aromatic aldehydes, have been developed. A combination of sodium trichloroacetate in the …
Number of citations: 20 pubs.acs.org

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